Ethyl 2-chloro-3-(methylamino)isonicotinate
Description
Ethyl 2-chloro-3-(methylamino)isonicotinate is a substituted pyridine derivative belonging to the isonicotinic acid ester family. Structurally, it features:
- An ethyl ester group at the 4-position of the pyridine ring.
- A chlorine atom at the 2-position.
- A methylamino (-NHCH₃) substituent at the 3-position.
The chlorine atom introduces electron-withdrawing effects, modulating the ring’s electronic properties, while the methylamino group enhances hydrogen-bonding capacity and basicity compared to simpler alkyl substituents.
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
ethyl 2-chloro-3-(methylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-9(13)6-4-5-12-8(10)7(6)11-2/h4-5,11H,3H2,1-2H3 |
InChI Key |
FHLQZDOOYUASOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)Cl)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-3-(methylamino)isonicotinate typically involves the following steps:
Starting Material: The synthesis begins with isonicotinic acid, which is readily available.
Chlorination: The isonicotinic acid is chlorinated at the second position using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to form 2-chloroisonicotinic acid.
Esterification: The 2-chloroisonicotinic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) to produce ethyl 2-chloroisonicotinate.
Amination: Finally, the ethyl 2-chloroisonicotinate undergoes nucleophilic substitution with methylamine (CH3NH2) to introduce the methylamino group at the third position, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-(methylamino)isonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the nitro group (if present) can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Ethyl 2-chloro-3-(methylamino)isonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl 2-chloro-3-(methylamino)isonicotinate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methylamino groups play crucial roles in binding to these targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between Ethyl 2-chloro-3-(methylamino)isonicotinate and its closest analogs:
Key Findings:
This could improve target binding in drug design compared to inert methyl groups.
Salt Forms and Solubility :
- Hydrochloride salts like 1189983-26-3 demonstrate significantly higher aqueous solubility compared to neutral esters, a critical factor in pharmaceutical formulations.
Research Implications:
- The methylamino substituent in this compound may render it more versatile in synthesizing kinase inhibitors or antimicrobial agents, where amine interactions are pivotal.
- Comparative studies with methyl-substituted analogs (e.g., 301666-92-2 ) could elucidate the role of nitrogen-based substituents in bioavailability and efficacy.
Biological Activity
Ethyl 2-chloro-3-(methylamino)isonicotinate (ECMI) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of ECMI, focusing on its antimicrobial and anticancer properties, mechanism of action, and relevant case studies.
Antimicrobial Properties
ECMI has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for ECMI against selected pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that ECMI could serve as a lead compound for developing new antibiotics, particularly in an era of increasing antibiotic resistance.
Anticancer Activity
In addition to its antimicrobial effects, ECMI has shown promising anticancer activity. Research indicates that ECMI inhibits the proliferation of various cancer cell lines, including breast and lung cancers. A study reported an IC value of approximately 15 µM for ECMI against MCF-7 breast cancer cells, indicating potent cytotoxic effects.
The mechanism by which ECMI exerts its biological effects is not fully elucidated but is believed to involve several pathways:
- Enzyme Inhibition : ECMI may interact with specific enzymes involved in cellular metabolism or signaling pathways, leading to altered cellular functions.
- DNA Interaction : The compound might bind to DNA or RNA, disrupting replication or transcription processes crucial for cell survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that ECMI may induce oxidative stress within cells, contributing to its cytotoxic effects.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of ECMI against multi-drug resistant Staphylococcus aureus. The results demonstrated that ECMI not only inhibited bacterial growth but also reduced biofilm formation, a common challenge in treating infections caused by this pathogen.
Case Study 2: Anticancer Activity in Vivo
In vivo studies conducted on mice bearing xenograft tumors showed that treatment with ECMI led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, suggesting that ECMI effectively induces cancer cell death through apoptotic pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-chloro-3-(methylamino)isonicotinate, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, substituting a halogen atom (e.g., iodine or chlorine) at the 3-position of the pyridine ring with methylamine under reflux conditions in aprotic solvents like DMF or THF. Yield optimization involves adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of methylamine) and using catalysts such as triethylamine. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Characterization employs:
- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., methylamino proton signals at δ 2.8–3.2 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 229.05).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state .
Q. What preliminary biological assays are recommended for evaluating this compound’s bioactivity?
- Methodological Answer : Initial screening includes:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) to identify mechanistic targets .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro group at C2 and the methylamino donor at C3 create regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT calculations) predict activation barriers for aryl halide intermediates. Experimental validation uses Pd catalysts (e.g., Pd(PPh)) and monitors byproducts via LC-MS .
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Key residues (e.g., Asp86 in acetylcholinesterase) form hydrogen bonds with the methylamino group.
- MD Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories.
- Pharmacophore Mapping : Identifies critical functional groups (e.g., ester moiety for membrane permeability) .
Q. How can contradictory data on this compound’s biological activity be resolved?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity, solvent effects). Mitigation strategies:
- Dose-Response Repetition : Triplicate assays with independent compound batches.
- Meta-Analysis : Compare data across structural analogs (Table 1) to identify trends.
- Off-Target Profiling : Use proteome-wide affinity chromatography to detect non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
